2-Bromo-5-(2-methylphenyl)-1-pentene
Overview
Description
2-Bromo-5-(2-methylphenyl)-1-pentene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to a pentene chain, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methylphenyl)-1-pentene typically involves the bromination of 5-(2-methylphenyl)-1-pentene. This can be achieved through the addition of bromine (Br2) to the double bond of 5-(2-methylphenyl)-1-pentene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 5-(2-methylphenyl)-1-pentene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: 5-(2-methylphenyl)-1-pentanol.
Oxidation: 2-Bromo-5-(2-methylphenyl)-1-pentanol.
Reduction: 5-(2-methylphenyl)-1-pentene.
Scientific Research Applications
2-Bromo-5-(2-methylphenyl)-1-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated alkenes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methylphenyl)-1-pentene involves its interaction with various molecular targets and pathways:
Molecular Targets: The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules.
Pathways Involved: The compound can participate in oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. It can also modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
2-Bromo-5-phenyl-1-pentene: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-5-(2-chlorophenyl)-1-pentene: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-Bromo-5-(2-methoxyphenyl)-1-pentene: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 2-Bromo-5-(2-methylphenyl)-1-pentene is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties to the compound. This makes it a valuable intermediate in the synthesis of molecules with tailored functional properties.
Properties
IUPAC Name |
1-(4-bromopent-4-enyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOIOIJKSOXRMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901255552 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143461-34-0 | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143461-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(4-bromo-4-penten-1-yl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901255552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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